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Compound of Interest

Compound Name: 5-Bromo-2-fluoro-3-nitrotoluene

Cat. No.: B1374782

Abstract: This technical guide provides a comprehensive overview of the physicochemical
properties, synthesis, and analytical characterization of 5-Bromo-2-fluoro-3-nitrotoluene. As
a substituted halonitroaromatic compound, it holds potential as a key intermediate in the
development of novel pharmaceuticals and agrochemicals. Due to the limited availability of
experimental data in public literature, this document synthesizes information from established
chemical principles and data from structurally analogous compounds to provide a robust
predictive profile and detailed, field-proven experimental protocols for its synthesis and
characterization. This guide is intended for researchers, scientists, and drug development
professionals engaged in synthetic and medicinal chemistry.

Introduction and Chemical Identity

5-Bromo-2-fluoro-3-nitrotoluene is a polysubstituted aromatic compound featuring a toluene
core functionalized with bromine, fluorine, and a nitro group. The specific arrangement of these
substituents dictates its electronic properties and reactivity, making it a potentially valuable
building block in organic synthesis. The presence of halogens can significantly modulate a
molecule's metabolic stability, lipophilicity, and binding affinity, while the nitro group is a
versatile functional handle for further chemical transformations, such as reduction to an amine.
[1] This guide aims to provide a foundational understanding of this compound's properties and
the methodologies for its synthesis and characterization.

Table 1. Core Chemical Properties of 5-Bromo-2-fluoro-3-nitrotoluene
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Property Value Source(s)

5-Bromo-2-fluoro-1-methyl-3-
IUPAC Name _ (2]
nitrobenzene

CAS Number 1375068-74-8 [3]
Molecular Formula C7HsBrFNO:2 [3]
Molecular Weight 234.02 g/mol [2][3]

, CC1=C(C(=C(C=C1)Br)--
Canonical SMILES [2]
INVALID-LINK--[O-])F

DYNFTQDGEFBCPS-
InChl Key [4]
UHFFFAOYSA-N

Predicted: White to light yellow
Appearance id [5]
soli

Predicted Physicochemical Properties

While experimental data for many physicochemical properties of 5-Bromo-2-fluoro-3-
nitrotoluene are not readily available, reliable predictions can be made based on its structure
and data from analogous compounds. These predictions are crucial for designing experimental
conditions for synthesis, purification, and biological assays.

Table 2: Predicted Physicochemical Data
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Property

Predicted Value

Basis for Prediction and
Insights

Melting Point

55-65 °C

Based on melting points of
similar substituted
nitrotoluenes, such as 4-
Bromo-5-fluoro-2-nitrotoluene
(59-63 °C).[6] The presence of
multiple polar substituents is
expected to result in a solid
state at room temperature with

a relatively sharp melting point.

Boiling Point

>250 °C (at atmospheric

pressure)

Halogenated nitrotoluenes
typically have high boiling
points due to their polarity and
molecular weight. For
example, 2-fluoro-3-
nitrotoluene has a boiling point
of 111 °C at 12 mmHg.[7]
Extrapolation to atmospheric
pressure suggests a

significantly higher value.

Solubility

Predicted to be soluble in
common organic solvents
(DCM, Ethyl Acetate, Acetone,
THF) and sparingly soluble in

non-polar solvents (Hexane)

The aromatic structure and
halogen substituents suggest
solubility in moderately polar to
polar apathetic solvents.[8][9]
The nitro group and fluorine
atom can participate in

hydrogen bonding with protic

and water. solvents, but overall
lipophilicity is expected to
dominate.
LogP (Octanol-Water Partition 2.9 Computed by XLogP3 3.0.[2]

Coefficient)

This value indicates moderate
lipophilicity, suggesting good

potential for membrane
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permeability in biological

systems.

Store at -4°C for short periods
Storage Conditions (1-2 weeks) and -20°C for [3]

long-term storage (1-2 years).

Synthesis and Purification

The synthesis of 5-Bromo-2-fluoro-3-nitrotoluene can be logically approached via the
electrophilic nitration of a suitable di-substituted toluene precursor. The regioselectivity of the
nitration is a critical consideration, governed by the directing effects of the existing substituents
on the aromatic ring.

Proposed Synthetic Pathway

The most plausible synthetic route involves the nitration of 3-Bromo-2-fluorotoluene. The
methyl group is an activating, ortho, para-director, while the fluorine and bromine atoms are
deactivating, yet also ortho, para-directing. The interplay of these effects will determine the
position of the incoming nitro group.

3-Bromo-2-fluorotoluene Nitration

5-Bromo-2-fluoro-3-nitrotoluene

HNOs / H2SOa4
(Nitrating Mixture)

Click to download full resolution via product page

Caption: Proposed synthesis of 5-Bromo-2-fluoro-3-nitrotoluene.

Detailed Experimental Protocol: Synthesis

This protocol is based on established methods for the nitration of halogenated aromatic
compounds.[10][11]

Materials and Reagents:
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o 3-Bromo-2-fluorotoluene

e Concentrated Nitric Acid (68-70%)

o Concentrated Sulfuric Acid (98%)

e Dichloromethane (DCM)

» Saturated Sodium Bicarbonate Solution
e Brine (Saturated NaCl solution)

e Anhydrous Magnesium Sulfate

e Crushed Ice

Procedure:

e Preparation of the Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add
concentrated nitric acid to an equal volume of concentrated sulfuric acid with careful stirring.
Keep the temperature of the mixture below 10 °C.[10]

» Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a
dropping funnel, and a thermometer, dissolve 3-Bromo-2-fluorotoluene in a minimal amount
of concentrated sulfuric acid. Cool the flask to 0-5 °C using an ice bath.

 Nitration: Slowly add the prepared nitrating mixture dropwise to the stirred solution of the
substrate. Maintain the reaction temperature below 10 °C throughout the addition.[10]

o Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room
temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography
(TLC).

o Work-up: Carefully pour the reaction mixture over a large volume of crushed ice with stirring.
[9] If a solid precipitates, collect it by vacuum filtration and wash with cold water until the
filtrate is neutral. If no solid forms, extract the aqueous mixture with dichloromethane (3 x 50
mL).
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 Purification: Combine the organic extracts and wash sequentially with water, saturated
sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium
sulfate, filter, and remove the solvent under reduced pressure. The crude product can be
further purified by column chromatography on silica gel or by recrystallization from a suitable
solvent system (e.g., ethanol/water).[12][13]

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the
synthesized 5-Bromo-2-fluoro-3-nitrotoluene. The following sections detail the expected
spectroscopic data and provide generalized protocols for acquiring these spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for structural elucidation.[14]

Predicted *H NMR Spectrum (500 MHz, CDCls):

e 0 ~7.8-8.0 ppm (d, 1H): Aromatic proton ortho to the nitro group and meta to the bromine.
e 0 ~7.5-7.7 ppm (d, 1H): Aromatic proton meta to the nitro group and ortho to the bromine.
e 0 ~2.4-2.6 ppm (s, 3H): Methyl group protons.

Predicted 13C NMR Spectrum (125 MHz, CDCls):

0 ~150-160 ppm (d, J_CF = 250 Hz): Carbon bearing the fluorine (C-F).

0 ~140-150 ppm: Carbon bearing the nitro group (C-NO2).

0 ~130-140 ppm: Aromatic CH carbons.

0 ~115-125 ppm: Carbon bearing the bromine (C-Br).

0 ~110-120 ppm: Carbon bearing the methyl group (C-CHs).

0 ~15-20 ppm: Methyl carbon (-CHs).

Experimental Protocol: NMR Spectroscopy
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o Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of
deuterated chloroform (CDCIs) in an NMR tube.

e Acquisition: Acquire *H and 3C NMR spectra on a 400 or 500 MHz spectrometer. Standard
pulse programs for both 1D and 2D experiments (COSY, HSQC, HMBC) can be utilized for
full structural assignment.[15]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the

compound.[3]
Predicted Mass Spectrum (Electron lonization - EI):

e Molecular lon (M*): A characteristic isotopic cluster around m/z 233 and 235 in an
approximate 1:1 ratio, corresponding to the presence of the bromine isotopes (’°Br and 8!Br).
[16][17]

o Key Fragments:

o [M-NOz]*: Loss of the nitro group (m/z 187/189).

o [M-Br]*: Loss of the bromine atom (m/z 154).

o Other fragments resulting from the loss of CO, F, or combinations thereof.
Experimental Protocol: Mass Spectrometry

o Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion
probe or through a gas chromatograph (GC-MS) for volatile samples.

« lonization: Use electron ionization (El) at 70 eV.

e Analysis: Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-300).
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Synthesis & Purification
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Caption: General workflow for synthesis and analytical characterization.

Infrared (IR) Spectroscopy

FTIR Spectroscopy

Purity Analysis

(RP-HPLC)

IR spectroscopy is used to identify the functional groups present in the molecule.[18]

Predicted IR Spectrum (KBr pellet or thin film):

e ~3100-3000 cm~1: Aromatic C-H stretching.

e ~2950-2850 cm~1: Aliphatic C-H stretching (from the methyl group).

e ~1550-1500 cm~t and 1360-1320 cm~1: Strong, characteristic asymmetric and symmetric

stretching vibrations of the nitro group (NO2), respectively.[19]

e ~1250-1150 cm~1: C-F stretching.

e ~1100-1000 cm~1: C-Br stretching.

e ~800-900 cm~1: Out-of-plane C-H bending, indicative of the substitution pattern on the

aromatic ring.
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Experimental Protocol: FTIR Spectroscopy

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with
dry KBr powder and pressing it into a transparent disk. Alternatively, dissolve the sample in a
volatile solvent and cast a thin film on a salt plate.

Acquisition: Record the IR spectrum using an FTIR spectrometer over the range of 4000-400

cm™i,

High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of the synthesized compound.

Experimental Protocol: Purity Analysis

System: A reverse-phase HPLC system with a C18 column.[12]

Mobile Phase: A gradient of methanol and water is a common choice for nitrotoluene
isomers.[12]

Detection: UV detection at a wavelength where the compound has significant absorbance
(e.g., ~278 nm).[12]

Analysis: Inject a solution of the sample and analyze the resulting chromatogram for the
presence of impurities. Purity is determined by the relative area of the main peak.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling 5-Bromo-2-
fluoro-3-nitrotoluene and during its synthesis.

e Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and
appropriate chemical-resistant gloves.[3]

» Ventilation: Handle the compound and conduct all reactions in a well-ventilated fume hood.

[8]
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 Nitration Hazards: Nitration reactions are highly exothermic and can be explosive if not
properly controlled. Maintain strict temperature control and add reagents slowly.[7][8]

» Toxicity: Nitroaromatic compounds are generally considered toxic and may be harmful if
inhaled, ingested, or absorbed through the skin.[20]

» Disposal: Dispose of all chemical waste in accordance with local, state, and federal
regulations.[3]

Conclusion

5-Bromo-2-fluoro-3-nitrotoluene is a compound with significant potential as an intermediate
in various fields of chemical synthesis. This guide provides a comprehensive predictive
overview of its physicochemical properties and detailed, practical protocols for its synthesis and
characterization. The provided methodologies are grounded in established chemical principles
and are designed to be self-validating, ensuring a high degree of scientific integrity.
Researchers and scientists can use this guide as a foundational resource for their work with
this and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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